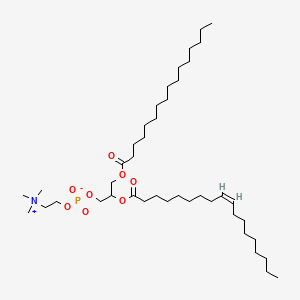

(Rac)-POPC

Description

Properties

CAS No. |

6753-55-5 |

|---|---|

Molecular Formula |

C42H82NO8P |

Molecular Weight |

760.1 g/mol |

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20- |

InChI Key |

WTJKGGKOPKCXLL-MRCUWXFGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Other CAS No. |

26662-91-9 |

Synonyms |

1-palmitoyl-2-oleoyl-lecithin 1-palmitoyl-2-oleoyl-phosphatidylcholine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-oleoylphosphatidylcholine 1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer 1-palmotoyl-2-oleoylglycero-3-phosphocholine 1-POPC alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine palmitoyloleoylphosphatidylcholine POPC lipid |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-POPC: A Comprehensive Technical Guide for Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) for its application in membrane studies. This document details key physical parameters, outlines experimental protocols for characterization, and illustrates relevant biological and experimental workflows.

Core Physical Properties of this compound

This compound is a widely utilized phospholipid in the creation of model cell membranes due to its structural similarity to phospholipids (B1166683) found in eukaryotic cell membranes.[1] Its zwitterionic nature and the presence of both a saturated palmitoyl (B13399708) and an unsaturated oleoyl (B10858665) chain contribute to its fluid-phase behavior at physiological temperatures, making it an excellent candidate for biophysical experiments and as a component in systems like Nanodiscs that mimic the cell membrane.[1]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, crucial for the design and interpretation of membrane-based assays.

| Physical Property | Value | Temperature (°C) | Experimental Method |

| Phase Transition Temperature (Tm) | -2 °C[2] | - | Differential Scanning Calorimetry (DSC) |

| ~269.7 K (-3.45 °C)[3] | - | Differential Scanning Calorimetry (DSC) | |

| Area per Lipid (AL) | 70.5 Ų[4] | 48 | Separated Local-Field 13C NMR Spectroscopy |

| 69.8 ± 0.7 Ų[5] | 37 | Molecular Dynamics (MD) Simulation | |

| ~64 Ų[6] | 25 | Small-Angle Neutron Scattering (SANS) | |

| ~61 ± 2 Ų[7] | 27 | Molecular Dynamics (MD) Simulation | |

| Bending Rigidity (Kc) | ~10 kBT increase in POPC:POPS mixtures[8][9] | Not Specified | Micropipette Aspiration |

| 42.1 ± 3.0 kBT for 50:50 POPC:POPG | Not Specified | Fluctuation Spectroscopy | |

| Bilayer Thickness (DB') | ~46.6 Å[4] | 48 | Separated Local-Field 13C NMR Spectroscopy |

| 40.5 Å[6] | 25 | Small-Angle X-ray and Neutron Scattering (SAXS/SANS) | |

| ~40 Å[7] | 27 | Molecular Dynamics (MD) Simulation | |

| Critical Micelle Concentration (CMC) | In the nanomolar range; essentially zero for practical purposes.[10] | 20 | Not specified; general knowledge for PCs. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are protocols for common techniques used to characterize POPC membranes.

Liposome (B1194612) Preparation for Membrane Studies

The formation of unilamellar vesicles is a fundamental step for many in vitro membrane assays.

Methodology: Thin-Film Hydration and Extrusion

-

Lipid Film Formation:

-

Dissolve this compound and any other lipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[11]

-

Remove the solvent using a rotary evaporator under a stream of nitrogen gas to form a thin lipid film on the flask's interior.[11][12]

-

Place the flask under high vacuum for at least 12 hours to remove any residual solvent.[11]

-

-

Hydration:

-

Extrusion for Unilamellar Vesicles (LUVs/SUVs):

-

Sonication for Small Unilamellar Vesicles (SUVs):

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermotropic properties of lipid membranes, including the phase transition temperature (Tm).[15]

Methodology:

-

Sample Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of POPC in the desired buffer.

-

Calorimetric Scans:

-

Load the lipid suspension into the sample pan of the calorimeter. An identical amount of buffer is loaded into the reference pan.

-

Perform heating and cooling scans over a temperature range that encompasses the expected phase transition. A typical scan rate is 0.5 °C/min.[15]

-

-

Data Analysis: The phase transition is observed as an endothermic peak in the heating scan.[15] The temperature at the peak maximum is the Tm. The area under the peak corresponds to the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is used to determine the structural parameters of lipid bilayers, such as thickness and area per lipid.[16][17]

Methodology:

-

Sample Preparation: Prepare a sample of unilamellar or multilamellar POPC vesicles.

-

Data Collection:

-

Data Analysis:

Fluorescence Microscopy

Fluorescence microscopy is a versatile technique to visualize lipid vesicles and study membrane dynamics.[20][21]

Methodology:

-

Vesicle Labeling:

-

Imaging:

-

The labeled vesicles are observed using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Techniques like two-photon fluorescence microscopy can be used for enhanced imaging.[20]

-

-

Applications:

Signaling Pathways and Experimental Workflows

While POPC itself is not a direct signaling molecule, its derivatives and its role as a core membrane component are central to many cellular signaling events.

Phospholipase C Signaling Pathway

Phospholipase C (PLC) is a class of enzymes that cleave phospholipids, playing a crucial role in signal transduction.[23] While PIP2 is the canonical substrate, this pathway illustrates the general mechanism of phospholipid cleavage in signaling.

This pathway is initiated by the activation of a G-protein coupled receptor, leading to the activation of PLC.[24] PLC then cleaves a membrane phospholipid (in this canonical case, PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[23][24] DAG remains in the membrane and activates Protein Kinase C (PKC), while IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of calcium.[25] Both of these events lead to a downstream cellular response.

Experimental Workflow: In Vitro Membrane Permeability Assay

Assessing the permeability of a compound across a lipid bilayer is a critical step in drug development.

This workflow outlines a common method to assess the permeability of a test compound.[26][27][28][29]

-

Preparation of Marker-Loaded Vesicles: POPC liposomes are prepared with a fluorescent marker encapsulated in their aqueous core.

-

Purification: External, unencapsulated marker is removed, typically by size exclusion chromatography.

-

Permeability Measurement: The liposomes are incubated with the test compound. If the compound disrupts the membrane, the fluorescent marker will leak out, leading to an increase in fluorescence (due to dequenching if the marker was self-quenched at high concentrations inside the liposome).

-

Analysis: The rate of fluorescence increase is monitored over time and can be used to calculate the permeability coefficient of the compound.

References

- 1. POPC - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]

- 9. mpikg.mpg.de [mpikg.mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of dynamin II by POPC in giant unilamellar vesicles: a two-photon fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Phospholipase C - Wikipedia [en.wikipedia.org]

- 24. bosterbio.com [bosterbio.com]

- 25. scientificarchives.com [scientificarchives.com]

- 26. scribd.com [scribd.com]

- 27. A new workflow for the effective curation of membrane permeability data from open ADME information - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]

Understanding the Phase Transition of (Rac)-POPC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase transition temperature (Tm) of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), with a specific focus on the racemic mixture, (Rac)-POPC. The gel-to-liquid crystalline phase transition is a critical parameter influencing the physicochemical properties of lipid bilayers, which are fundamental to their function in biological membranes and their application in advanced drug delivery systems such as liposomes. Understanding how stereochemistry impacts this transition is crucial for the rational design and optimization of these systems.

Thermophysical Properties of POPC Stereoisomers

The phase behavior of a racemic mixture can differ significantly from its pure enantiomers. Depending on the intermolecular interactions between the R and S enantiomers in the solid state, a racemic mixture can form a racemic compound (a distinct crystalline lattice containing both enantiomers), a conglomerate (a physical mixture of separate R and S enantiomer crystals), or a pseudoracemate (a solid solution). These different solid-state arrangements can result in a melting point that is either higher, lower, or the same as the pure enantiomers. For instance, studies on other lipid classes, such as sphingomyelins, have shown that racemic mixtures can exhibit markedly different biophysical properties compared to their enantiopure counterparts.

Below is a summary of the known quantitative data for the phase transition of the enantiomerically pure (R)-POPC.

| Lipid Form | Onset Temperature (Ts) | Peak Transition Temperature (Tm) | Enthalpy of Transition (ΔH) |

| (R)-POPC | Not consistently reported | -2 °C to -3.45 °C[1] | ~32.8 kJ/mol[1] |

| This compound | Data not available | Data not available | Data not available |

The lack of data for this compound highlights a gap in the current understanding of how stereoisomerism affects the phase behavior of this widely used phospholipid.

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermotropic behavior of lipid membranes. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

I. Preparation of Multilamellar Vesicles (MLVs)

-

Lipid Film Hydration:

-

Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing vigorously above the expected Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

-

II. DSC Measurement

-

Sample Preparation:

-

Accurately transfer a known amount of the MLV suspension into a DSC sample pan.

-

Prepare a reference pan containing the same volume of the corresponding buffer.

-

Hermetically seal both pans to prevent solvent evaporation during the experiment.

-

-

Instrumental Setup and Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected phase transition.

-

Scan the temperature over a desired range (e.g., -30 °C to 30 °C for POPC) at a controlled heating and cooling rate (e.g., 1-2 °C/min). Multiple heating and cooling cycles are often performed to ensure reproducibility.

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature, generating a thermogram.

-

III. Data Analysis

-

Thermogram Interpretation: The phase transition from the gel phase (Lβ') to the liquid crystalline phase (Lα) is observed as an endothermic peak in the heating scan.

-

Determination of Tm: The temperature at the peak of the endotherm is taken as the main phase transition temperature (Tm).

-

Determination of Enthalpy (ΔH): The area under the endothermic peak is integrated to calculate the enthalpy of the transition (ΔH), which represents the energy required to induce the phase change.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the phase transition temperature of this compound using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of this compound liposomes.

Conclusion

The phase transition temperature is a fundamental parameter governing the behavior of phospholipid membranes. While the Tm of the naturally occurring (R)-POPC is well-documented to be in the sub-zero Celsius range, there is a notable absence of direct experimental data for its racemic counterpart, this compound. Based on the principles of stereochemistry and observations from other lipid systems, it is plausible that this compound may exhibit a distinct thermotropic profile. This technical guide provides a robust experimental framework using Differential Scanning Calorimetry for the precise determination of these properties. Further research is warranted to experimentally characterize the phase behavior of this compound, which will undoubtedly contribute to a more complete understanding of lipid biophysics and aid in the development of more sophisticated and effective liposomal technologies.

References

The Role of (Rac)-POPC in Eukaryotic Cell Membranes: A Technical Guide

Abstract: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a ubiquitous glycerophospholipid and a fundamental component of eukaryotic cell membranes.[1][2] This technical guide provides an in-depth analysis of the structural and functional roles of POPC, with a focus on its racemic form, (Rac)-POPC. We will explore its biophysical properties, its influence on membrane dynamics, and its involvement in cellular signaling pathways. This document consolidates quantitative data, details key experimental methodologies, and presents critical pathways and workflows through structured diagrams for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a phospholipid composed of a glycerol (B35011) backbone, a phosphocholine (B91661) head group, a saturated palmitic acid chain at the sn-1 position, and an unsaturated oleic acid chain at the sn-2 position.[3] This combination of saturated and unsaturated fatty acids is critical to its function in biological membranes.[3]

Chemical Structure and Properties

The amphipathic nature of POPC, with its hydrophilic phosphocholine head and hydrophobic acyl tails, is the driving force behind the self-assembly of lipid bilayers, the foundational structure of all cell membranes.[4] The kink in the oleoyl (B10858665) chain, caused by its cis-double bond, prevents tight packing of the lipids, contributing significantly to the fluidity of the membrane.[5]

The Significance of "(Rac)-" Designation

The term "(Rac)-" denotes a racemic mixture, meaning it contains an equal amount of the two stereoisomers that arise from the chiral center at the sn-2 position of the glycerol backbone. While the naturally occurring form in eukaryotic membranes is predominantly the sn-glycero-3-phosphocholine enantiomer, synthetic POPC is often produced and used as a racemic mixture in biophysical studies and for creating model membrane systems like nanodiscs and liposomes.[2] For the purposes of this guide, the general biophysical properties and roles discussed are largely applicable to both the natural isomer and the racemic mixture, as most research does not distinguish significant functional differences in basic model systems.

Structural Role of POPC in Eukaryotic Membranes

POPC is not merely a passive structural component; it actively influences the physical properties of the cell membrane, which in turn affects the function of embedded proteins and cellular processes.[4][6]

Contribution to Membrane Fluidity and Phase Behavior

The presence of both a saturated (palmitoyl) and an unsaturated (oleoyl) chain gives POPC an intermediate fluidity.[3] This property is essential for maintaining the liquid-disordered phase of the membrane at physiological temperatures, which is crucial for processes like membrane transport, signal transduction, and cell division.[3][5]

Influence on Bilayer Properties

POPC significantly impacts the physical dimensions and mechanical properties of the membrane. It is a key player in determining the bilayer's thickness, the area occupied by each lipid molecule (area per lipid), and the membrane's overall flexibility.[7] Its interaction with other lipids, such as cholesterol, can modulate these properties, leading to the formation of specialized membrane domains like lipid rafts.[8][9]

Quantitative Biophysical Data

The biophysical properties of POPC bilayers have been extensively studied using a variety of experimental and computational techniques. The following table summarizes key quantitative data from the literature.

| Property | Value | Condition/Method | Source |

| Area per Lipid (AL) | 0.63 ± 0.02 nm² | Molecular Dynamics (MD) Simulation | [10] |

| ~0.68 nm² | Experimental Measurement | [10] | |

| ~64.3 Ų | MD Simulation (CHARMM36 Force Field) | [11] | |

| Bilayer Thickness (DHH) | 3.88 ± 0.02 nm | MD Simulation | [10] |

| 36.7 Å (3.67 nm) | SAXS/SANS | [12] | |

| Volume per Lipid (VL) | ~1246 ų | Densitometry | [12] |

| Area Compressibility (KA) | 258 ± 12 mN/m | MD Simulation (Pure POPC) | [7] |

| Bending Modulus (Kb) | 8.8 ± 0.8 kBT | MD Simulation (Pure POPC) | [7] |

| Lipid Diffusion Coefficient | 7.3 ± 0.2 x 10⁻⁸ cm²/s | MD Simulation (Pure POPC) | [7] |

Role of POPC in Membrane-Associated Signaling

While not typically a primary signaling molecule itself, POPC and its derivatives play crucial roles in modulating signal transduction at the membrane interface.

Indirect Involvement in Phosphoinositide Signaling

POPC is a major constituent of the membrane environment where critical signaling lipids, like phosphatidylinositol 4,5-bisphosphate (PIP₂), reside.[6] The phosphoinositide-specific phospholipase C (PLC) pathway, a cornerstone of cellular signaling, involves the cleavage of PIP₂.[13][14] The physical properties of the POPC-rich bilayer, such as fluidity and charge distribution, can influence the activity of membrane-bound enzymes like PLC and the accessibility of their substrates.[15]

The PLC signaling cascade is initiated by various extracellular stimuli, leading to the activation of PLC, which then hydrolyzes PIP₂ into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]

Caption: The Phospholipase C (PLC) signaling pathway.

Signaling Role of Oxidized POPC (OxPAPC)

Under conditions of oxidative stress, the oleoyl chain of POPC can be oxidized, forming oxidized POPC (OxPAPC).[16] Unlike its precursor, OxPAPC is a potent signaling molecule that can activate specific cellular pathways. In human pulmonary artery endothelial cells, OxPAPC has been shown to mediate a barrier-protective effect by activating the small GTPases Rac and Cdc42.[16] This signaling cascade involves upstream kinases such as PKA, PKC, and Src family kinases.[16]

Caption: OxPAPC-induced endothelial barrier protection pathway.

Key Experimental Methodologies

The study of POPC in membranes relies on a combination of model system preparation, biophysical characterization, and biochemical analysis.

Preparation of Model Membranes

Model membranes are indispensable tools for studying lipid behavior in a controlled environment.[17] Common models include Giant Unilamellar Vesicles (GUVs) for microscopy and Large Unilamellar Vesicles (LUVs) for scattering and spectroscopy experiments.[18]

A standard method for preparing LUVs is lipid film hydration followed by extrusion.

References

- 1. researchgate.net [researchgate.net]

- 2. POPC - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Cell Membranes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]

- 13. scientificarchives.com [scientificarchives.com]

- 14. Phospholipase C - Wikipedia [en.wikipedia.org]

- 15. bosterbio.com [bosterbio.com]

- 16. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. liposomes.ca [liposomes.ca]

- 18. mdpi.com [mdpi.com]

A Deep Dive into (Rac)-POPC vs. 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of (Rac)-POPC and its naturally occurring stereoisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (sn-POPC). Understanding the nuanced differences between these two phospholipids (B1166683) is critical for designing and interpreting experiments in membrane biophysics, drug delivery, and cell signaling research. This document synthesizes available data on their chemical structures, physical properties, synthesis, and biological implications, offering a foundational resource for researchers in the field.

Introduction: Chirality in Phospholipids

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, commonly known as POPC, is a ubiquitous glycerophospholipid in eukaryotic cell membranes. Its structure features a chiral center at the sn-2 position of the glycerol (B35011) backbone. The "sn" (stereospecifically numbered) designation indicates the natural and enantiomerically pure form of the molecule.

In contrast, this compound represents a racemic mixture, containing equal amounts of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and its enantiomer, 3-palmitoyl-2-oleoyl-sn-glycero-1-phosphocholine. While chemically identical in terms of atomic composition and connectivity, the spatial arrangement of these enantiomers can lead to distinct physical and biological properties, particularly in the context of highly organized and chiral biological systems. Although abiotically synthesized phospholipids are expected to be racemic mixtures, most biological processes exhibit a strong preference for the sn-3 stereoisomer[1].

Chemical Structure and Synthesis

The fundamental difference between sn-POPC and this compound lies in their stereochemistry at the glycerol backbone.

-

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (sn-POPC): This is the naturally occurring enantiomer where the phosphocholine (B91661) headgroup is attached to the sn-3 position of the glycerol backbone.

-

This compound: This is a 1:1 mixture of the sn-3 and sn-1 phosphocholine isomers.

The synthesis of sn-POPC often involves enzymatic or chemoenzymatic methods to achieve the desired stereospecificity. In contrast, the synthesis of this compound can be achieved through purely chemical routes starting from achiral precursors, which typically result in a racemic mixture of the final product[1].

Comparative Physical Properties

The stereochemistry of phospholipids can influence their packing and collective behavior in lipid bilayers, leading to differences in key physical parameters. While direct, comprehensive comparative studies between this compound and sn-POPC are limited, data for sn-POPC is well-established and provides a benchmark. The properties of racemic lipid membranes can differ from their enantiopure counterparts due to chirality-dependent interactions[2]. For instance, racemic membranes of sphingomyelin (B164518) have been shown to exhibit phase segregation due to strong homophilic interactions between enantiomers[3].

Table 1: Physical Properties of sn-POPC

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₄₂H₈₂NO₈P | - | |

| Molecular Weight | 760.08 g/mol | - | |

| Phase Transition Temp (Tm) | -2 °C | Fully hydrated | [4] |

| Area per Lipid (APL) | ~64.3 Ų | Fluid phase (30°C) | [5] |

| Bilayer Thickness | ~37.9 Å | Fluid phase (30°C) | |

| Membrane Fluidity (Activation Energy) | 53 ± 10 kJ mol⁻¹ | - | [6] |

Experimental Protocols: Liposome (B1194612) Preparation

The preparation of liposomes from both this compound and sn-POPC follows standard protocols. The choice of method depends on the desired size and lamellarity of the vesicles. The thin-film hydration method followed by extrusion is a widely used technique to produce unilamellar vesicles of a defined size.

Thin-Film Hydration and Extrusion Method

This protocol is suitable for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

This compound or sn-POPC in chloroform (B151607)

-

Chloroform and/or methanol

-

Aqueous buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

-

Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Glass syringes

Procedure:

-

Lipid Film Formation: a. Dissolve the desired amount of this compound or sn-POPC in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent[7][8].

-

Hydration: a. Hydrate the dry lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. For POPC, this can be done at room temperature as its Tm is -2°C[3][4][7]. b. Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking[7].

-

Extrusion (Sizing): a. To obtain unilamellar vesicles of a specific size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm)[9]. b. Assemble the mini-extruder with the desired membrane. c. Transfer the MLV suspension into one of the glass syringes and pass it through the membrane to the other syringe. d. Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles[9].

-

Characterization: a. The resulting liposome suspension can be characterized for size distribution and zeta potential using Dynamic Light Scattering (DLS)[10][11][12]. b. The morphology and lamellarity can be assessed using techniques such as cryo-electron microscopy (Cryo-EM)[10][12].

Biological Activity and Signaling Pathways

Phospholipids are not merely structural components of cell membranes; they are also key players in a multitude of cellular signaling pathways. Enzymes such as phospholipases and lipid kinases metabolize phospholipids to generate second messengers that regulate a wide array of cellular processes[2][8][13].

Phospholipase C (PLC) Signaling Pathway

A well-characterized signaling cascade involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). This reaction generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2].

-

IP3: A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).

-

DAG: Remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

Activated PKC then phosphorylates a variety of target proteins, leading to downstream cellular responses such as proliferation, differentiation, and apoptosis.

Implications of Stereochemistry in Biological Systems

The stereospecificity of enzymes is a fundamental principle in biochemistry. Many lipid-metabolizing enzymes exhibit a strong preference for the naturally occurring sn-3 stereoisomer of phospholipids. This suggests that the biological activity of this compound could differ significantly from that of sn-POPC.

-

Enzyme Kinetics: Enzymes that act on phospholipids, such as phospholipases, may exhibit different binding affinities and catalytic rates for the two enantiomers present in this compound. This could lead to an accumulation of the non-preferred enantiomer or altered production of second messengers.

-

Membrane-Protein Interactions: The chirality of the lipid headgroup can influence the conformation and function of membrane-associated proteins, including receptors and ion channels.

-

Cellular Uptake and Trafficking: The stereochemistry of lipids can affect their incorporation into cellular membranes and their subsequent intracellular trafficking.

While specific studies on the differential effects of this compound versus sn-POPC in signaling are scarce, the principle of stereospecificity in biological systems strongly suggests that the use of a racemic mixture could lead to experimental outcomes that do not accurately reflect the in vivo situation.

Rationale for Using this compound

Despite the biological prevalence of sn-POPC, there are specific research contexts where this compound may be intentionally used:

-

Origin of Life and Prebiotic Chemistry: Studies investigating the abiotic formation of protocells often use racemic phospholipids, as non-enzymatic synthesis would have likely produced racemic mixtures[1].

-

Control Experiments: In studies where the stereospecificity of a particular biological process is being investigated, this compound can serve as a valuable control to compare against the effects of the pure enantiomer.

-

Simplified Model Systems: For purely physical studies of lipid bilayers where biological chirality is not a primary concern, the potentially lower cost and simpler synthesis of this compound might be a consideration. For instance, it has been used in computer modeling of lipid bilayers[14].

Conclusion

The choice between this compound and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a critical decision in experimental design that should be made with a clear understanding of the potential implications of lipid stereochemistry. While sn-POPC represents the biologically relevant isomer, this compound can be a useful tool in specific research areas. A significant gap in the current literature is the lack of direct, quantitative comparisons of the physical and biological properties of these two forms of POPC. Further research in this area would be highly beneficial for the broader scientific community working with model membrane systems. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. 1,2-Diacetyl-sn-glycero-3-phosphocholine | C12H24NO8P | CID 12114857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 3. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An enzymic determination for serum phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Signaling Lipids | Thoracic Key [thoracickey.com]

- 7. 1,2-Diacyl-sn-glycero-3-phosphocholine | C42H80NO8P | CID 122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | C48H96NO8P | CID 22880141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 14. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Natural Sources and Synthesis of (Rac)-POPC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), focusing on its natural origins, extraction methodologies, and chemical synthesis, particularly in its racemic form, (Rac)-POPC. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize phospholipids (B1166683) in their work.

Natural Sources of POPC

POPC is a ubiquitous and major component of eukaryotic cell membranes, playing a crucial role in membrane fluidity and structure.[1][2] Consequently, it can be extracted from various biological sources. The primary commercial sources for natural phospholipids, including POPC, are from both vegetable and animal origins.[3]

Vegetable Sources:

-

Soybean Lecithin (B1663433): A widely used source due to its abundance and cost-effectiveness. The composition of phospholipids in soy lecithin includes a significant amount of phosphatidylcholine (PC).[3][4]

-

Sunflower and Rapeseed (Canola) Lecithin: These are also common vegetable sources for phospholipids.[3]

Animal Sources:

-

Egg Yolk: A traditional and rich source of high-purity phosphatidylcholine.[3][5] The phospholipid profile of egg yolk is particularly high in PC.[5]

-

Milk and Krill: These are also viable, though less common, sources of natural phospholipids.[3]

The precise fatty acid composition of the extracted PC will vary depending on the natural source.[3]

Extraction of POPC from Natural Sources

The extraction of POPC from natural sources involves the separation of lipids from other cellular components, followed by purification to isolate the desired phosphatidylcholine fraction. Several well-established methods are employed for this purpose.

Experimental Protocols for Extraction

2.1.1. Solvent-Based Extraction from Egg Yolk and Soybean

A common approach involves the use of organic solvents to extract lipids, followed by purification steps to enrich the phosphatidylcholine content.

Protocol:

-

Homogenization: The source material (e.g., egg yolk or soybean lecithin) is homogenized in a solvent mixture, typically chloroform (B151607) and methanol, to disrupt cell membranes and solubilize the lipids.

-

Extraction: The homogenized mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.

-

Washing: The organic phase is washed with an aqueous salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.[6]

-

Purification: The crude lipid extract is further purified, often using column chromatography, to isolate the phosphatidylcholine fraction.

-

Solvent Removal: The solvent is evaporated under reduced pressure to yield the purified phospholipid fraction.

2.1.2. Ethanol-Based Extraction from Egg Yolk

An alternative method utilizes ethanol (B145695) for the initial extraction, which can then be followed by low-temperature crystallization to remove other lipids.

Protocol:

-

Ethanol Extraction: Fresh egg yolk is mixed with 95% ethanol and stirred at an elevated temperature (e.g., 65°C). The mixture is then filtered to collect the ethanol-extracted fraction. This step is typically repeated to maximize the yield.[7]

-

Low-Temperature Crystallization: The ethanol extract is cooled (e.g., to 4°C) for several hours to precipitate triacylglycerols, which are then removed by filtration.[7]

-

Cholesterol Removal: Further purification steps may be employed to remove cholesterol.

-

Solvent Evaporation: The ethanol is removed by rotary evaporation to obtain the dried phospholipid fraction.[7]

Quantitative Data on Extraction

The yield and purity of the extracted phosphatidylcholine can vary based on the source material and the extraction method employed.

| Natural Source | Extraction Method | Purity of Phosphatidylcholine | Yield of Phospholipid-Rich Fraction | Reference |

| Egg Yolk | Solvent Extraction and Chromatography | 91.37% | Not Specified | [8][9] |

| Soybean | Solvent Extraction and Chromatography | 82.52% | Not Specified | [8][9] |

| Egg Yolk | Ethanol Extraction and Crystallization | ~51.5% (in the final fraction) | 95.4% (total lipid extraction efficiency) | [7] |

| Soybean Lecithin | Ethanol/Chloroform Extraction & Flash Chromatography | >95% | 35% (PC) and 16% (PE) from extract | [10][11] |

Experimental Workflow for Phospholipid Extraction

Synthesis of this compound

The chemical synthesis of phospholipids provides a route to highly pure and well-defined molecules, including the racemic form of POPC. Total synthesis allows for the precise incorporation of desired fatty acids at specific positions on the glycerol (B35011) backbone.

General Principles of Phospholipid Synthesis

The total synthesis of phospholipids like POPC typically starts from a simple precursor, often glycerol. The general strategy involves a series of protection, acylation, and phosphorylation steps.

-

Glycerol Backbone Preparation: A suitable glycerol derivative is chosen, often with one hydroxyl group protected to allow for regioselective acylation.

-

Acylation: The free hydroxyl groups of the glycerol backbone are esterified with the desired fatty acids (palmitic acid and oleic acid for POPC). This can be done sequentially to introduce different fatty acids at the sn-1 and sn-2 positions. For the synthesis of this compound, a non-stereoselective approach or the use of a racemic starting material would be employed.

-

Deprotection and Phosphorylation: The protecting group on the remaining hydroxyl group is removed, and a phosphocholine (B91661) headgroup is introduced. This is often achieved using a phosphoramidite (B1245037) or other reactive phosphorus reagent.

-

Oxidation and Deprotection: The phosphorus is oxidized to the pentavalent state, and any remaining protecting groups are removed to yield the final phospholipid.

Experimental Protocol for Photochemical Synthesis of POPC

A more recent and novel approach to phospholipid synthesis involves a light-driven reaction.

Protocol: This method utilizes a photoredox catalyst to couple a lysolipid with an N-hydroxyphthalimide (NHPI) ester of the desired fatty acid.[12][13]

-

Reaction Mixture Preparation: A solution containing the lysophospholipid (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine), the NHPI ester of the second fatty acid (e.g., oleic acid NHPI ester), a photoredox catalyst (e.g., eosin (B541160) Y), and a sacrificial electron donor is prepared in a suitable buffer.[12]

-

Irradiation: The reaction mixture is irradiated with visible light (e.g., green light) to initiate the radical-mediated coupling of the fatty acid to the lysolipid.[12]

-

Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).[12]

-

Purification: Upon completion, the desired phospholipid product can be purified from the reaction mixture.

Quantitative Data on Synthesis

| Synthesis Method | Key Reagents | Reported Yield | Reference |

| Photochemical Synthesis | Lysolipid, NHPI ester, Eosin Y | Reaction completion observed | [12] |

Experimental Workflow for Chemical Synthesis

Role of Phospholipids in Signaling Pathways

Phospholipids are not only structural components of cell membranes but are also integral to cellular signaling. While POPC itself is not a primary signaling molecule, it forms the membrane environment where crucial signaling events take place. The most well-characterized signaling pathway involving phospholipids is the Phospholipase C (PLC) pathway.

The Phospholipase C (PLC) Signaling Pathway

This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface.

-

Receptor Activation: An extracellular signal (e.g., a hormone or neurotransmitter) binds to and activates its receptor on the plasma membrane.

-

PLC Activation: The activated receptor, in turn, activates a membrane-associated enzyme, Phospholipase C (PLC).[14]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15]

-

Downstream Signaling:

-

IP3: Being water-soluble, IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15] This increase in intracellular Ca2+ concentration modulates the activity of various enzymes and proteins.

-

DAG: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[15] PKC then phosphorylates a variety of target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.

-

The role of POPC in this pathway is to contribute to the overall integrity and fluidity of the plasma membrane, which is essential for the proper functioning and interaction of the receptors, G proteins, and enzymes involved in the signaling cascade.

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. bosterbio.com [bosterbio.com]

- 3. The Potential Role of Postsynaptic Phospholipase C Activity in Synaptic Facilitation and Behavioral Sensitization in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 5. Egg yolk lipids: separation, characterization, and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipid Extraction - Hancock Lab [cmdr.ubc.ca]

- 7. Study on a novel process for the separation of phospholipids, triacylglycerol and cholesterol from egg yolk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of phospholipid-rich fractions from egg yolk and soybean for the development of vitamin C-encapsulated liposomes via a microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous extraction of phosphatidylcholine and phosphatidylethanolamine from soybean lecithin | Semantic Scholar [semanticscholar.org]

- 12. Photochemical synthesis of natural lipids in artificial and living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Phospholipase C - Wikipedia [en.wikipedia.org]

- 15. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Chirality: An In-depth Technical Guide to the Stereospecificity of (Rac)-POPC and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a ubiquitous phospholipid in eukaryotic cell membranes and a cornerstone of in vitro model membrane systems. While commonly treated as a single molecular species, the chirality of the glycerol (B35011) backbone introduces the potential for stereoisomerism, a factor with profound, though often overlooked, implications for biological activity and pharmaceutical development. This technical guide delves into the stereospecificity of racemic POPC ((Rac)-POPC), exploring the distinct properties and potential biological consequences of its constituent enantiomers: sn-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine and sn-2-palmitoyl-1-oleoyl-glycero-3-phosphocholine. This document provides a comprehensive overview of the synthesis, analytical separation, and biological relevance of POPC stereoisomers, offering detailed experimental protocols and conceptual frameworks for researchers in lipidomics, membrane biophysics, and drug delivery.

Introduction to Lipid Stereoisomerism

Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular biology. In the context of glycerophospholipids like POPC, the central carbon of the glycerol backbone (sn-2) is a chiral center. The naturally occurring enantiomer is the sn-3-phosphocholine configuration. However, synthetic routes can produce a racemic mixture containing both the natural sn-1- and the unnatural sn-2-acyl chain positional isomers. While chemically similar, these enantiomers can exhibit distinct behaviors in chiral biological environments, influencing membrane properties, enzyme interactions, and cellular responses.

The two enantiomers of this compound are:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (sn-1-POPC): The naturally occurring stereoisomer.

-

2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine (sn-2-POPC): The unnatural stereoisomer.

Understanding the stereospecific implications of this compound is critical for the accurate interpretation of experimental data using synthetic lipids and for the rational design of lipid-based drug delivery systems where chirality can influence stability, cellular uptake, and therapeutic efficacy.

Synthesis and Analysis of POPC Enantiomers

The preparation and analysis of enantiomerically pure POPC are crucial for studying their distinct biological roles.

Synthesis of POPC Enantiomers

The synthesis of specific POPC enantiomers typically involves stereospecific starting materials and controlled acylation reactions.

-

Synthesis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (sn-1-POPC): An enzyme-assisted approach can be employed for high-purity synthesis. This method can involve the regioselective hydrolysis of a diacyl-PC to a lysophospholipid, followed by specific esterification at the desired position. For instance, starting from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, esterification at the sn-2 position with oleic anhydride (B1165640) can yield the desired sn-1-POPC.[1]

-

Synthesis of 2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine (sn-2-POPC): The synthesis of this unnatural enantiomer requires a different stereospecific starting material, such as a derivative of D-glyceraldehyde, to establish the opposite stereochemistry at the glycerol backbone. The synthetic route involves protecting group chemistry to ensure acylation occurs at the correct positions. While specific protocols for 2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine are not abundant in readily available literature, the principles of stereospecific glycerophospholipid synthesis can be applied.

Analytical Techniques for Chiral Separation and Purity Assessment

Distinguishing and quantifying POPC enantiomers is a significant analytical challenge.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved through two main approaches:

-

Indirect Separation: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[2][3][4]

-

Direct Separation: The racemic mixture is separated on a chiral stationary phase (CSP). The selection of the appropriate CSP is critical and often requires screening of different column chemistries.[4][5][6]

Note: A specific, validated chiral HPLC method for the direct separation of this compound enantiomers is not widely reported in the literature, indicating a potential area for future methods development.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine the enantiomeric purity of phospholipids (B1166683). The interaction with the chiral agent induces a chemical shift difference between the enantiomers, allowing for their quantification by integrating the respective signals.

Biological Implications of POPC Stereospecificity

The chirality of POPC can significantly influence its interaction with biological systems, from enzymatic processing to its role in membrane structure and function.

Stereospecificity of Enzymatic Hydrolysis

Phospholipases are enzymes that hydrolyze phospholipids and often exhibit a high degree of stereoselectivity.

-

Phospholipase A2 (PLA2): PLA2 enzymes specifically hydrolyze the fatty acid from the sn-2 position of glycerophospholipids.[7] This enzymatic activity is highly stereospecific. Natural sn-1-POPC is a substrate for PLA2, leading to the production of lysophosphatidylcholine (B164491) and oleic acid. In contrast, the unnatural sn-2-POPC, where the oleoyl (B10858665) group is at the sn-1 position and the palmitoyl (B13399708) group is at the sn-2 position, would be expected to be a poor substrate or be hydrolyzed at a significantly different rate, yielding lysophosphatidylcholine and palmitic acid. Comparative studies of hydrolysis rates are essential to quantify this difference.[8][9][10]

Membrane Properties and Protein Interactions

The stereochemistry of constituent lipids can influence the physical properties of the lipid bilayer, such as packing, fluidity, and domain formation. While direct comparative data for pure sn-1-POPC versus sn-2-POPC membranes is scarce, studies on other chiral lipids suggest that stereoisomers can lead to differences in membrane mechanics and interactions with membrane proteins. These differences can arise from altered hydrogen bonding networks and packing arrangements at the lipid-water interface.

Cellular Uptake and Drug Delivery

For lipid-based drug delivery systems, such as liposomes, the chirality of the lipid components can impact their stability, interaction with serum proteins, and cellular uptake mechanisms. While there is a lack of direct comparative studies on the cellular uptake efficiency of liposomes made from pure sn-1-POPC versus sn-2-POPC, research on other chiral liposomal systems suggests that stereochemistry can influence internalization pathways and rates.[11][12][13]

Signaling Pathways

While there is no direct evidence of POPC enantiomers acting as ligands for G-protein coupled receptors (GPCRs), their hydrolysis products, particularly lysophosphatidic acid (LPA) generated from the action of phospholipase D and subsequently PLA2, are potent signaling molecules that activate a family of GPCRs.[14][15] The stereospecific action of PLA2 on POPC enantiomers would therefore directly impact the generation of these downstream signaling lipids. Any differential rates of hydrolysis would lead to stereospecific differences in the initiation of these signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound stereospecificity.

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) from a dry lipid film, which can then be sized by extrusion to form large unilamellar vesicles (LUVs).[1][11][14]

Materials:

-

This compound

-

Chloroform (B151607) or a 2:1 chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Water bath

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept below the phase transition temperature of the lipid.

-

Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask.

-

Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming a milky suspension of MLVs. This may take 30-60 minutes.

-

For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder. Pass the suspension through the membrane an odd number of times (e.g., 11 times) to ensure that the final sample is collected from the opposite side of the initial loading.

Determination of Enantiomeric Purity by NMR Spectroscopy

This protocol outlines a general procedure for assessing the enantiomeric purity of a phosphatidylcholine sample using a chiral solvating agent (CSA).

Materials:

-

Phosphatidylcholine sample (e.g., synthesized POPC enantiomer)

-

Chiral Solvating Agent (CSA) suitable for phospholipids (e.g., a chiral lanthanide shift reagent or a chiral alcohol)

-

Deuterated solvent (e.g., CDCl3)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of the phosphatidylcholine sample in the deuterated solvent in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

To the same NMR tube, add a molar equivalent of the CSA.

-

Gently mix the sample and acquire another ¹H NMR spectrum.

-

In the presence of the CSA, the signals corresponding to specific protons (e.g., protons on the glycerol backbone or the choline (B1196258) headgroup) of the two enantiomers may be resolved into two distinct peaks or sets of peaks.

-

Integrate the signals corresponding to each enantiomer to determine their relative ratio and calculate the enantiomeric excess (% ee).

Phospholipase A2 (PLA2) Activity Assay

This protocol provides a general framework for a fluorescence-based assay to compare the hydrolysis rates of POPC enantiomers by PLA2.

Materials:

-

Liposomes prepared from sn-1-POPC and sn-2-POPC, each containing a fluorescently labeled phospholipid substrate (e.g., a pyrene-labeled PC)

-

Phospholipase A2 (e.g., from bee venom or porcine pancreas)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Fluorometer

Procedure:

-

Prepare separate liposome suspensions of sn-1-POPC and sn-2-POPC, each incorporating a small percentage of a fluorescently labeled PC substrate.

-

In a cuvette, add the assay buffer containing BSA.

-

Add a specific amount of the liposome suspension to the cuvette and allow it to equilibrate.

-

Initiate the reaction by adding a known concentration of PLA2.

-

Monitor the increase in fluorescence over time. The hydrolysis of the fluorescently labeled fatty acid from the sn-2 position and its subsequent binding to BSA results in an increase in fluorescence.

-

Calculate the initial rate of hydrolysis from the linear portion of the fluorescence versus time plot.

-

Compare the initial rates of hydrolysis for the sn-1-POPC and sn-2-POPC liposomes to determine the stereoselectivity of the enzyme.

Cellular Uptake Study of Liposomes

This protocol describes a general method to compare the cellular uptake of liposomes made from different POPC enantiomers using flow cytometry.

Materials:

-

Liposomes prepared from sn-1-POPC and sn-2-POPC, labeled with a fluorescent dye (e.g., Rhodamine-PE).

-

Cell culture of a relevant cell line (e.g., HeLa, macrophages).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare dilutions of the fluorescently labeled sn-1-POPC and sn-2-POPC liposomes in cell culture medium.

-

Replace the medium in the cell culture plates with the liposome-containing medium.

-

Incubate the cells with the liposomes for various time points (e.g., 1, 4, 24 hours).

-

At each time point, wash the cells with PBS to remove non-internalized liposomes.

-

Detach the cells using Trypsin-EDTA and resuspend them in PBS.

-

Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized liposomes.

-

Compare the mean fluorescence intensities for cells treated with sn-1-POPC versus sn-2-POPC liposomes at each time point.

Conclusion and Future Directions

The stereospecificity of this compound is a critical, yet under-explored, aspect of lipid biochemistry and its application in research and drug development. While the natural sn-1-POPC enantiomer is well-characterized, the distinct properties of its sn-2 counterpart and the implications of using racemic mixtures remain largely unquantified in the public domain. This technical guide has outlined the fundamental principles of POPC stereoisomerism, provided available methodologies for their synthesis and analysis, and discussed their potential biological implications.

Future research should focus on developing and validating robust analytical methods for the routine separation of POPC enantiomers, such as chiral HPLC. Furthermore, direct comparative studies on the biophysical properties of membranes composed of the individual enantiomers, their interactions with membrane proteins, and their efficacy in drug delivery systems are essential. A deeper understanding of the stereospecific signaling consequences of POPC metabolism will also be crucial. By embracing the complexity of lipid chirality, the scientific community can achieve a more nuanced and accurate understanding of membrane biology and advance the rational design of lipid-based technologies.

References

- 1. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. mdpi.com [mdpi.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative studies of lipase and phospholipase A2 acting on substrate monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interfacial catalysis by phospholipase A2: the rate-limiting step for enzymatic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterogeneous catalysis by phospholipase A2: mechanism of hydrolysis of gel phase phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction-sensitive liposomes from a multifunctional lipid conjugate and natural phospholipids: reduction and release kinetics and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nva.sikt.no [nva.sikt.no]

- 14. Allosteric regulation of G protein-coupled receptor activity by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dynamic phospholipid signaling by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of (Rac)-POPC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (Rac)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-POPC), a phospholipid crucial for the development of liposomal drug delivery systems and in biophysical studies of model cell membranes. Understanding the physicochemical properties of this compound is paramount for ensuring the consistency, efficacy, and shelf-life of lipid-based formulations.

Solubility of this compound

This compound is an amphiphilic molecule, with a hydrophilic phosphocholine (B91661) head group and hydrophobic acyl chains, dictating its solubility in various solvents. It is readily soluble in several organic solvents but has very limited solubility in aqueous solutions, a property that drives its self-assembly into bilayers.

Quantitative Solubility Data

The following table summarizes the known solubility of POPC in different solvents. It is important to note that for some solvents, achieving the stated solubility may require sonication. The properties of the racemic mixture, this compound, are expected to be nearly identical to the enantiomerically pure form.

| Solvent | Concentration | Temperature | Notes |

| Ethanol | ~25 mg/mL[1] | Room Temperature | - |

| Ethanol | 50 mg/mL[2] | Room Temperature | Requires sonication. |

| DMSO | 100 mg/mL[2] | Room Temperature | Requires sonication. Hygroscopic DMSO can impact solubility; use a freshly opened solvent. |

| DMSO | 5 mg/mL[3] | Room Temperature | - |

| Chloroform | Soluble | Room Temperature | Often used in mixtures with methanol (B129727) for complete dissolution. |

| Chloroform:Methanol (2:1, v/v) | Readily Soluble | Room Temperature | A common solvent system for dissolving phospholipids (B1166683). |

| Chloroform:Methanol:Water | 5 mg/mL[3] | Room Temperature | - |

| Aqueous Solutions | Sparingly soluble[1] | Room Temperature | Forms liposomes or micelles. The critical bilayer concentration for similar lipids is in the nanomolar range.[4] |

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to oxygen and light. The primary degradation pathways are hydrolysis and oxidation.

Degradation Pathways

-

Hydrolysis : This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions, yielding a free fatty acid and lysophosphatidylcholine (B164491) (lyso-PC). This process is catalyzed by both acidic and basic conditions and is temperature-dependent. The rate of hydrolysis for phosphatidylcholines is at its minimum at a pH of approximately 6.5.[5]

-

Oxidation : The monounsaturated oleoyl (B10858665) chain at the sn-2 position is susceptible to oxidation, particularly at the double bond. This can be initiated by exposure to air (oxygen), ozone, or other reactive oxygen species (ROS).[1][6] Oxidation leads to the formation of a variety of products, including truncated phospholipids such as 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PoxnoPC) and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC).[7][8]

Recommended Storage and Handling

To minimize degradation, proper storage and handling procedures are critical.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term stability.[3] | Low temperatures significantly reduce the rates of both hydrolysis and oxidation. |

| Atmosphere | Store under an inert gas such as argon or nitrogen.[2] | Minimizes exposure to oxygen, thereby preventing oxidation. |

| Form | Store as a dry powder or in an organic solvent in a tightly sealed container. | Prevents hydrolysis by excluding moisture. |

| Light Exposure | Protect from light. | Light can catalyze oxidative degradation. |

| Aqueous Solutions | Aqueous suspensions should be used fresh and not stored for more than one day.[1] | The presence of water promotes hydrolysis. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a straightforward method to determine the saturation solubility of this compound in a given organic solvent.

-

Preparation : Weigh out a known amount of this compound into a series of small, sealable glass vials.

-

Solvent Addition : Add an incremental volume of the chosen solvent (e.g., ethanol) to each vial to create a range of concentrations.

-

Equilibration : Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.

-

Observation : After equilibration, visually inspect the vials for any undissolved lipid. The lowest concentration at which solid this compound is visible represents the saturation point.

-

Quantification (Optional) : For a more precise determination, centrifuge the supersaturated samples to pellet the undissolved lipid. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residual lipid.

Protocol for Stability Assessment by HPLC-ELSD (Hydrolysis)

This method allows for the quantification of this compound and its primary hydrolysis product, lyso-PC.

-

Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration. To assess stability under specific conditions (e.g., in an aqueous buffer at elevated temperature), prepare liposomes and incubate them accordingly. At various time points, take aliquots of the liposome (B1194612) suspension.

-

Lipid Extraction : Extract the lipids from the aqueous samples using a Bligh-Dyer or Folch extraction method.

-

HPLC Analysis :

-

Column : Use a C18 reversed-phase column.

-

Mobile Phase : A gradient elution using a mixture of methanol and a weak acid (e.g., 0.1% trifluoroacetic acid in water) is effective.[9][10] An example gradient could be starting with a higher aqueous content and ramping up to a high methanol concentration.

-

Detector : An Evaporative Light Scattering Detector (ELSD) is well-suited for lipid analysis as it does not require a chromophore.

-

Standard Curves : Prepare standard curves for both POPC and lyso-PC to enable quantification.

-

-

Data Analysis : Integrate the peak areas for POPC and lyso-PC at each time point. The decrease in the POPC peak area and the increase in the lyso-PC peak area over time indicate the rate of hydrolysis.

Workflow for Liposome Preparation and Characterization

The following diagram illustrates a typical workflow for the preparation of this compound liposomes using the thin-film hydration method, followed by characterization.

Caption: Workflow for liposome preparation and characterization.

Biological Relevance of this compound Degradation Products

The oxidation of POPC in biological membranes is not merely a sign of degradation but also generates lipid species with potent signaling capabilities. These oxidized phospholipids (OxPLs) can modulate inflammatory responses and endothelial barrier function.

Full-length OxPLs, where an oxygen-containing functional group is added to the acyl chain, can exert anti-inflammatory effects.[6] Conversely, truncated OxPLs, such as PoxnoPC and PazePC, which result from the cleavage of the acyl chain, often trigger pro-inflammatory signaling cascades.[6][11]

The diagram below illustrates the dual role of OxPLs in cellular signaling.

Caption: Dual signaling roles of oxidized POPC products.

This guide provides foundational knowledge for the effective use of this compound in research and development. By understanding and controlling for its solubility and stability, researchers can improve the reproducibility of their experiments and the quality of their lipid-based formulations.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative estimation of PL | Cyberlipid [cyberlipid.gerli.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of (Rac)-POPC in Model Membranes

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous phospholipid in biological membranes and a cornerstone of model membrane research. Its chirality, stemming from the glycerol (B35011) backbone, is a critical feature that is often overlooked in biophysical studies that utilize the naturally occurring enantiomer. This technical guide delves into the mechanism of action of racemic POPC, or this compound—a 1:1 mixture of the R and S enantiomers—in model membranes. While the bulk of existing literature focuses on enantiopure POPC, this document synthesizes that knowledge and incorporates the emerging understanding of how lipid stereochemistry influences membrane properties and interactions. This is particularly relevant for the origin of life studies, where phospholipids (B1166683) are presumed to have formed as racemic mixtures, and for drug development, where stereoselective interactions with the cell membrane can significantly impact pharmacokinetics.[1]

Core Principles of POPC in Model Membranes

POPC is an asymmetric phospholipid with a saturated palmitoyl (B13399708) chain (16:0) at the sn-1 position and an unsaturated oleoyl (B10858665) chain (18:1) at the sn-2 position.[2][3] This structure imparts key properties that make it a popular choice for creating stable, fluid-phase model membranes at physiological temperatures.

Phase Behavior and Fluidity

POPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) well below room temperature, ensuring a fluid state in most experimental conditions.[4] The presence of the unsaturated oleoyl chain introduces a kink, increasing the average area per lipid and reducing the packing density compared to fully saturated phospholipids.[4] This inherent fluidity is crucial for mimicking the dynamic nature of biological membranes, allowing for the lateral diffusion of lipids and embedded proteins.[5]

Structural Properties

In a fluid-phase bilayer, POPC membranes have a characteristic thickness and area per lipid. These parameters are influenced by factors such as temperature, hydration, and the presence of other molecules like cholesterol. Cholesterol, for instance, is known to increase the thickness and order of POPC bilayers while reducing the area per lipid, a phenomenon known as the condensing effect.[5]

Permeability

The permeability of a pure POPC bilayer to water and small solutes is relatively low, providing a barrier function.[6] The rate of permeation is dependent on the size, polarity, and lipophilicity of the permeating molecule.[7]

The Influence of Stereochemistry: this compound

While abiotic synthesis of phospholipids likely results in racemic mixtures, most life on Earth utilizes homochiral lipids.[1][8] This "lipid divide" between archaea and bacteria/eukaryotes, which use different stereoisomers of the glycerol backbone, underscores the biological significance of lipid chirality.[8] Studying this compound in model membranes offers insights into prebiotic membrane evolution and the stereospecificity of molecular interactions with membranes.

Membrane Packing and Domain Formation

A racemic mixture of phospholipids can lead to different packing arrangements compared to an enantiopure membrane. The interactions between enantiomers (R-S) can differ from those between identical stereoisomers (R-R or S-S). This can result in alterations in membrane fluidity, thickness, and the propensity for domain formation.[9] Studies on mixed chirality lipid monolayers have shown the formation of spiraling mesoscopic structures, indicating that enantioselectivity plays a role in the domain growth process.[9]

Enantioselective Permeability

A key feature of chiral bilayers is their ability to exhibit enantioselective permeability to chiral molecules.[7][10] Research has demonstrated that chiral phospholipid bilayers can allow for faster permeation of one enantiomer of an amino acid over the other.[7][11] For this compound membranes, the presence of both R and S enantiomers creates a complex chiral environment at the interface, which could lead to differential transport rates for chiral drugs or biomolecules. This has significant implications for drug delivery and understanding the cellular uptake of stereoisomeric drugs.

Stereospecific Molecular Interactions

The chirality of phospholipids can influence their interactions with other molecules, including peptides and proteins.[12][13] Some membrane proteins are regulated by stereoisomer-specific binding to particular phospholipids.[13] In a this compound membrane, the presentation of both enantiomers could lead to varied binding affinities and orientations for membrane-associating proteins and peptides, potentially altering their function.

Quantitative Data Summary